(2-(4-bromophenyl)-2H-tetrazol-5-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
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Description
(2-(4-bromophenyl)-2H-tetrazol-5-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C19H18BrN5O3 and its molecular weight is 444.289. The purity is usually 95%.
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Scientific Research Applications
Natural Product Synthesis
Another study isolated a new benzylisoquinoline alkaloid from Beilschmiedia brevipes, which closely resembles the chemical structure . This discovery expands the knowledge of naturally occurring compounds within this chemical family and their potential applications in scientific research (Pudjiastuti et al., 2010).
Alkaloid Synthesis and Applications
Research on the synthesis of phthalideisoquinoline and protoberberine alkaloids, as well as indolo[2,1-a]isoquinolines, through palladium(0)-catalyzed carbonylation, provides insights into the creation of complex molecules with potential therapeutic uses. This study highlights the versatility and applications of such compounds in medicinal chemistry (Orito et al., 1999).
Antioxidant and Radical Scavenging Activities
Further investigation into the antioxidant properties of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives, including those with bromine, revealed their potent antioxidant and radical scavenging activities. These findings suggest the potential use of such compounds in combating oxidative stress-related diseases (Çetinkaya et al., 2012).
Tumor-Specific Cytotoxic Activity
A study on the tumor-specific cytotoxic activity of tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines found that certain compounds with bulky substituents exhibited high cytotoxicity. This suggests a promising avenue for developing new anticancer agents based on the tetrahydroisoquinoline scaffold (Hatano et al., 2009).
Properties
IUPAC Name |
[2-(4-bromophenyl)tetrazol-5-yl]-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN5O3/c1-27-16-9-12-7-8-24(11-13(12)10-17(16)28-2)19(26)18-21-23-25(22-18)15-5-3-14(20)4-6-15/h3-6,9-10H,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBJAHVYYLFGMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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